2-Cloroquinoxalin-6-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

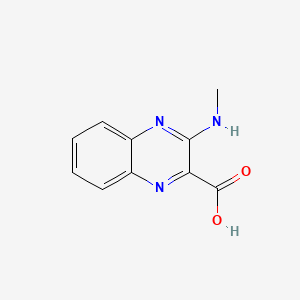

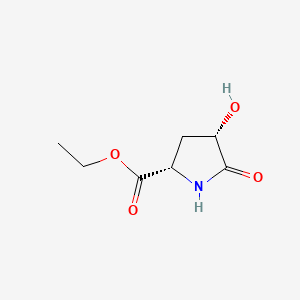

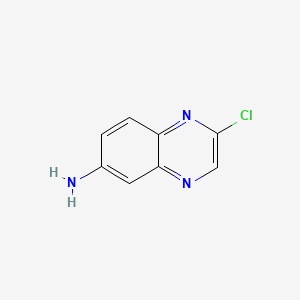

2-Chloroquinoxalin-6-amine is a chemical compound that belongs to the quinoxaline family. This compound has garnered significant attention due to its potential therapeutic and industrial applications. It is characterized by the presence of a chlorine atom at the second position and an amine group at the sixth position of the quinoxaline ring.

Aplicaciones Científicas De Investigación

2-Chloroquinoxalin-6-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

Target of Action

Quinoxaline derivatives, such as chloroquine, have been known to target heme polymerase in malarial trophozoites . The CDK4/6 complex, which acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase, is another potential target .

Mode of Action

Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This inhibition causes Plasmodium species to continue accumulating toxic heme, leading to the death of the parasite .

Biochemical Pathways

Related compounds like chloroquine are known to interfere with the heme pathway in plasmodium species .

Pharmacokinetics

Chloroquine, a related compound, is known to have a long duration of action with a half-life of 20-60 days . It is extensively distributed, with a volume of distribution of 200 to 800 L/kg when calculated from plasma concentrations . Chloroquine is 60% bound to plasma proteins and equally cleared by the kidney and liver .

Result of Action

Related compounds like chloroquine are known to cause the accumulation of toxic heme in plasmodium species, leading to the death of the parasite .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield 2-Chloroquinoxalin-6-amine .

Industrial Production Methods: Industrial production of 2-Chloroquinoxalin-6-amine often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically involves the use of high-temperature and high-pressure conditions, along with efficient purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloroquinoxalin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides.

Reduction Reactions: Reduction of the quinoxaline ring can lead to the formation of tetrahydroquinoxalines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide, thiourea, and sodium alkoxide are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products:

Substitution Reactions: Products include various substituted quinoxalines.

Oxidation Reactions: Major products are quinoxaline N-oxides.

Reduction Reactions: Tetrahydroquinoxalines are the primary products.

Comparación Con Compuestos Similares

Quinoxaline: The parent compound, lacking the chlorine and amine substituents.

2-Methylquinoxaline: Similar structure with a methyl group instead of chlorine.

6-Aminoquinoxaline: Similar structure with an amine group but without chlorine .

Uniqueness: 2-Chloroquinoxalin-6-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogues. This dual functionality makes it a versatile compound for various applications in research and industry.

Propiedades

IUPAC Name |

2-chloroquinoxalin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNAVSYGOUQYQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669194 |

Source

|

| Record name | 2-Chloroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112928-27-5 |

Source

|

| Record name | 2-Chloroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)